molecular formula C4H5BrN2O B2806924 3-Bromo-5-methyl-1,2-oxazol-4-amine CAS No. 1784843-64-6

3-Bromo-5-methyl-1,2-oxazol-4-amine

Cat. No.: B2806924
CAS No.: 1784843-64-6
M. Wt: 177.001
InChI Key: JPQPANOTZKEHBJ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,2-oxazol-4-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2-oxazol-4-amine typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine . This method is highly regioselective and efficient, providing a straightforward approach to obtaining the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of metal-free synthetic routes is preferred to minimize costs, reduce toxicity, and avoid the generation of waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various functionalized derivatives of the compound .

Scientific Research Applications

3-Bromo-5-methyl-1,2-oxazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-5-methyl-1,2-oxazol-4-amine include other isoxazole derivatives such as:

  • 3,5-Dimethylisoxazole
  • 3-Bromo-4-methylisoxazole
  • 5-Methylisoxazol-4-amine .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a methyl group on the isoxazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-5-methyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(6)4(5)7-8-2/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPANOTZKEHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784843-64-6
Record name 3-bromo-5-methyl-1,2-oxazol-4-amine
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